molecular formula C₁₉H₃₁NO B1663192 Bencyclane CAS No. 2179-37-5

Bencyclane

Cat. No. B1663192
CAS RN: 2179-37-5
M. Wt: 289.5 g/mol
InChI Key: FYJJXENSONZJRG-UHFFFAOYSA-N
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Description

Bencyclane is an antispasmodic, vasodilator, and platelet aggregation inhibitor . It is a small molecule drug .


Synthesis Analysis

The synthesis of Bencyclane involves the Grignard addition of benzylmagnesium bromide to suberone, which results in 1-benzylcycloheptanol. This is followed by a Williamson ether synthesis with 3-dimethylaminopropylchloride, completing the synthesis of Bencyclane .


Molecular Structure Analysis

The molecular formula of Bencyclane is C19H31NO . The average molecular weight is 289.463 .


Physical And Chemical Properties Analysis

Bencyclane has a molecular formula of C19H31NO and an average molecular weight of 289.463 .

Scientific Research Applications

Sodium Channel Blockade

Bencyclane has been studied for its effect on sodium channels in both skeletal muscle and cardiac Purkinje fiber. It was observed to decrease the maximal rate of rise of the action potential in these tissues, suggesting its role in the use-dependent blockade of sodium channels. This action is potentially significant for its antiarrhythmic effects (Nanasi, Varró, Rabloczky, & Dankó, 1987).

Inhibition of Platelet Adhesion

Research indicates that bencyclane can effectively reduce platelet adhesiveness. Studies involving patients showed a significant reduction in platelet stickiness following bencyclane administration, highlighting its potential in managing conditions related to thrombocyte adhesion (Martin, Schäfer, Martin, Juraschek, & Knüll, 1974).

Myotropic Spasmolysis

Bencyclane's spasmolytic effect on smooth muscle, notably stronger than that of papaverine, has been utilized in the clinical treatment of ureteric colics. This application underscores its myotropic properties and potential benefits in smooth muscle-related disorders (Patel, 1978).

Platelet Function Modulation

Studies involving transmission electron microscopy have shown that bencyclane can inhibit the release reaction of platelets and their aggregation. This effect is concentration-dependent, suggesting a nuanced role of bencyclane in platelet function modulation (Shirasawa, Kawaguchi, & Moroi, 1978).

Protection of Oxidative Phosphorylation

Bencyclane has been observed to protect oxidative phosphorylation in isolated rabbit heart mitochondria against the damaging effects of mitochondrial swelling. This finding is relevant in the context of myocardial function and its potential therapeutic applications (Vaghy, Bor, & Szekeres, 1980).

Safety And Hazards

Bencyclane should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided. In case of ingestion, medical help should be sought immediately .

Relevant Papers One case report discussed various toxicities secondary to Bencyclane poisoning due to overdose . Another paper discussed the physicochemical properties of Bencyclane in grapefruit juice interactions . These papers provide valuable insights into the effects and interactions of Bencyclane.

properties

IUPAC Name

3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJJXENSONZJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022646
Record name Bencyclane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bencyclane

CAS RN

2179-37-5
Record name Bencyclane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2179-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bencyclane [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bencyclane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13488
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Bencyclane
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Record name Bencyclane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.861
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Record name BENCYCLANE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
762
Citations
T NAKAJIMA, M Sunagawa, T Hirohashi… - Chemical and …, 1984 - jstage.jst.go.jp
Bencyclane (Ben) inclusion complexes with α-, β-, and γ-cyclodextrins (CyD's) in aqueous solution were studied by ultraviolet (UV), circular dichroism (CD), and nuclear magnetic …
Number of citations: 46 www.jstage.jst.go.jp
K Fujioka, Y Kurosaki, S SATO, T Noguchi… - Chemical and …, 1983 - jstage.jst.go.jp
Complexes of bencyclane fumarate (Ben) with cyclodextrins (CDs) were newly prepared and their characteristics were studied from a pharmaceutical viewpoint. The results of …
Number of citations: 27 www.jstage.jst.go.jp
M Martin, G Schäfer, U Martin, H Juraschek… - Thrombosis Research, 1974 - Elsevier
… Bencyclane doses were shown in vitro to produce a distinct drop in platelet adhesiveness, 100 γ bencyclane per millilitre (… Furtheron, bencyclane was given by intravenous infusion. A …
Number of citations: 7 www.sciencedirect.com
I Barut, OR Tarhan, N Kapucuoglu… - ANZ Journal of …, 2008 - Wiley Online Library
Background: Post‐ischaemic intestinal tissue damage appears to be due to the formation of oxygen radicals. Free radical‐initiated lipid peroxidation following intestinal ischaemia/…
Number of citations: 7 onlinelibrary.wiley.com
K Kimura, A Nagata, H Miyawaki - Xenobiotica, 1979 - Taylor & Francis
… Bencyclane and the two metabolites were determined in the urine of rats and volunteers by g.1.c. Metabolite I was a major metabolite in men, being excreted in urine to the extent of 23.5…
Number of citations: 7 www.tandfonline.com
G Garweg, WM Herrmann, U Kern - Zeitschrift fur Gerontologie, 1987 - europepmc.org
… 200 mg Bencyclane-hydrogenfumarate was administered bid Efficacy … bencyclane and 54 under placebo) were statistically analysed. More side effects were seen under bencyclane …
Number of citations: 8 europepmc.org
K Bieroń, E Kostka-Trąbka, D Starzyk… - Acta …, 2005 - journals.viamedica.pl
… bencyclane’s mechanism of action paying particular … The main purpose of the study was to explain the bencyclane … compare the clinical efficacy of bencyclane in these patients with …
Number of citations: 5 journals.viamedica.pl
O Hockwin, I Korte, C Loth, C Ohrloff, R Fuss… - Arzneimittel …, 1977 - europepmc.org
1-Benzyl-1-(3-dimethylaminopropoxy) cycloheptane (bencyclane-hydrogen-fumarate; Fludilat) in a concentration of 10-2 M effects an increase in the O2 consumption and the formation …
Number of citations: 9 europepmc.org
E Heinen, E Noack - Biochemical Pharmacology, 1977 - Elsevier
… through the inner mitochondrial membrane is not inhibited by bencyclane, we suppose that the main site of interaction of bencyclane is located at the NADHcoenzyme-Q-reductase. …
Number of citations: 5 www.sciencedirect.com
PP Nanasi, Z Bodnar, M Danko - Gen Physiol Biophys, 1989 - gpb.sav.sk
… suggested that bencyclane is … of bencyclane on Na channels with normal and cevadine-modified gating machinery were compared. Another aim was to study the kinetics of bencyclane …
Number of citations: 4 www.gpb.sav.sk

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